(1R*,3S*)-7-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azaspiro compounds typically involves multi-step chemical reactions that aim to introduce the desired functionalities and stereochemistry. One approach to synthesizing similar structures includes the use of diiron nonacarbonyl-assisted spirocyclization reactions, which have been effective in producing compounds with potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013). Another method involves the synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes through strategic reactions demonstrating the versatility of spirocyclic compounds (Gravestock & McKenzie, 2002).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by their spirocyclic nature, where a quaternary carbon atom is shared between two rings, creating a rigid and complex framework. This structure is often analyzed using techniques such as NMR spectroscopy, which helps in understanding the compound's stereochemistry and conformation (Sharifkanov et al., 2001).
Chemical Reactions and Properties
Azaspiro compounds undergo various chemical reactions, including spirocyclization and Ritter reaction, to introduce or modify functional groups in the molecule. These reactions play a crucial role in enhancing the compound's biological activity and chemical properties (Rozhkova et al., 2013). The formation of spiropyrroline rings and subsequent closure into more complex spirocyclic systems illustrates the compound's reactivity and potential for further chemical modifications (Shklyaev et al., 2004).
Wissenschaftliche Forschungsanwendungen
Enantiodivergent Synthesis and Medicinal Chemistry Potential
Spiro compounds, including bis-spiropyrrolidines and related structures, have been synthesized through a sequence of interrupted and completed stepwise cycloadditions. These processes are highly controlled by the chirality introduced by enantiopure catalytic ligands, leading to compounds with significant potential in medicinal chemistry due to their rigid and densely substituted homochiral structures (Conde, Rivilla, Larumbe, & Cossío, 2015).
Antibacterial Activity against Respiratory Pathogens
Novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl structure exhibited potent antibacterial activity against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).
Synthesis of Tetrasubstituted 8-Oxo-1-Azaspiro[4.4]Nonanes
The synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes showcases the versatility of spirocyclization reactions for generating compounds with potentially valuable pharmacological properties (Gravestock & McKenzie, 2002).
Antimicrobial Agents
Spiro compounds synthesized through one-flask syntheses demonstrated antimicrobial activities, emphasizing their potential as novel antimicrobial agents. This research broadens the scope of spiro compounds in addressing antimicrobial resistance (Al-Ahmadi, 1997).
Anticancer and Antidiabetic Applications
Spirothiazolidines and their analogs, synthesized from aminophenyl-thia-azaspiro decanones, have shown significant anticancer and antidiabetic activities, further highlighting the therapeutic versatility of spiro compounds (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Eigenschaften
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-4-25-14-11-13(21)18(14)7-9-20(10-8-18)17(22)12-5-6-15(23-2)19-16(12)24-3/h5-6,13-14,21H,4,7-11H2,1-3H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIXYRCUNYCHM-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=C(N=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=C(N=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.